[5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL](3-METHYLPIPERIDINO)METHANONE
Overview
Description
5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YLMETHANONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a furyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YLMETHANONE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions. Subsequent steps involve the introduction of the furyl and trifluoromethyl groups via substitution reactions. Common reagents used in these reactions include trifluoromethylating agents and furyl-containing precursors. The reaction conditions often require the use of catalysts, elevated temperatures, and inert atmospheres to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YLMETHANONE undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Reduction : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
- Substitution : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
- Oxidation : Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
- Reduction : Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
- Substitution : Halogenating agents, nucleophiles, and electrophiles under various conditions, including elevated temperatures and inert atmospheres.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituents introduced.
Scientific Research Applications
5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YLMETHANONE has several scientific research applications, including:
- Chemistry : Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
- Biology : Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
- Medicine : Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
- Industry : Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YLMETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YLMETHANONE can be compared with other similar compounds, such as:
- [5-(2-FURYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]BENZONITRILE
- 5-METHYL-2-(TRIFLUOROMETHYL)-3-FURANSULFONYL CHLORIDE
These compounds share similar structural features, such as the presence of furyl and trifluoromethyl groups, but differ in their core structures and functional groups. The uniqueness of 5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YLMETHANONE
Properties
IUPAC Name |
[5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]-(3-methylpiperidin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O2/c1-11-4-2-6-24(10-11)17(26)12-9-22-25-15(18(19,20)21)8-13(23-16(12)25)14-5-3-7-27-14/h3,5,7-9,11H,2,4,6,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVKASHUVQAXHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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